1-Chloro-6-methylheptane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17Cl |
|---|---|
Molecular Weight |
148.67 g/mol |
IUPAC Name |
1-chloro-6-methylheptane |
InChI |
InChI=1S/C8H17Cl/c1-8(2)6-4-3-5-7-9/h8H,3-7H2,1-2H3 |
InChI Key |
SFGBOBMTMFHZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCl |
Origin of Product |
United States |
Preparation Methods
Radical Halogenation of Heptane Derivatives
One classical approach to synthesize this compound is through radical halogenation of 6-methylheptane using chlorine gas under ultraviolet (UV) light. This method proceeds via a free radical mechanism:
- Mechanism : UV light initiates homolytic cleavage of Cl2 to generate chlorine radicals.
- Reaction : Chlorine radicals abstract hydrogen atoms from the alkane, forming alkyl radicals.
- Substitution : Alkyl radicals react with Cl2 to form alkyl chlorides, including this compound.
This method is straightforward but often results in a mixture of chlorinated products due to multiple possible hydrogen abstraction sites, requiring careful control of reaction conditions to improve selectivity toward the 1-chloro isomer.
Industrial Chlorination of 6-Methylheptane
Industrial synthesis typically involves the chlorination of 6-methylheptane with chlorine gas under controlled conditions:
- Catalysts : Catalysts or radical initiators may be used to enhance selectivity and yield.
- Conditions : Temperature, chlorine concentration, and reaction time are optimized to favor substitution at the primary carbon (position 1).
- Advantages : This method allows for scale-up and relatively high yields of the desired product.
Substitution Reactions Using Alkyl Precursors
Though less directly reported for this compound, related alkyl chlorides are often prepared by nucleophilic substitution reactions where a suitable leaving group (e.g., tosylate or bromide) on a methyl-branched heptane precursor is replaced by chloride ion under SN2 conditions. This method offers regioselectivity and stereochemical control but requires precursor synthesis.
Related Synthetic Routes via Methyl-Branched Alkyl Intermediates
Research on methyl-branched alkyl compounds, such as methyl-branched 1-alkenes, provides insight into synthetic strategies that could be adapted for this compound:
- Coupling Reactions : Methyl-branched alkyl chains are constructed by coupling smaller fragments (e.g., bromides with methyl-branched units).
- Halogenation : Terminal alkenes can be converted to alkyl chlorides by halogenation or hydrohalogenation.
- Example : Synthesis of methyl-branched pheromone components involved coupling of bromides with methyl-branched units followed by oxidation or halogenation steps, demonstrating the feasibility of building complex methyl-branched alkyl chlorides.
Detailed Research Findings and Data
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Radical Halogenation | UV light, chlorine gas, radical mechanism | Simple, direct | Low selectivity, mixture of products |
| Industrial Chlorination | Controlled Cl2, catalysts, optimized conditions | Scalable, higher selectivity | Requires careful control, catalyst cost |
| Nucleophilic Substitution | Precursor with leaving group, chloride ion | Regioselective, stereocontrolled | Requires precursor synthesis |
| Coupling + Halogenation Routes | Fragment coupling, alkene halogenation | Modular synthesis, adaptable | Multi-step, complex synthesis |
Notes on Reaction Conditions and Selectivity
- Radical chlorination favors tertiary and secondary hydrogens; however, primary chlorides like this compound can be obtained by controlling chlorine concentration and reaction time.
- Industrial processes often use catalysts or radical initiators to improve selectivity.
- Solvent choice and temperature influence reaction pathways and product distribution.
Chemical Reactions Analysis
1-Chloro-6-methylheptane undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Common reagents for these reactions include hydroxide ions, alkoxide ions, and amines. For example, reacting this compound with sodium hydroxide can produce 6-methylheptanol .
-
Elimination Reactions: : Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 6-methyl-1-heptene .
-
Oxidation and Reduction: : While this compound is relatively stable, it can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions. Reduction reactions are less common but can be achieved using strong reducing agents .
Scientific Research Applications
1-Chloro-6-methylheptane has several applications in scientific research:
-
Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations .
-
Material Science: : The compound is used in the development of new materials, including polymers and surfactants. Its unique structure allows for the modification of material properties .
-
Pharmaceutical Research: : Although not a drug itself, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
-
Environmental Studies: : The compound is studied for its environmental impact and behavior in different ecosystems. Its persistence and potential for bioaccumulation are of particular interest .
Mechanism of Action
The mechanism of action of 1-chloro-6-methylheptane in chemical reactions involves the interaction of the chlorine atom with various nucleophiles or bases. The chlorine atom, being electronegative, creates a partial positive charge on the carbon it is attached to, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the release of chloride ions .
Comparison with Similar Compounds
1-Chlorobutane (CAS 109-69-3)
- Structure : Straight-chain four-carbon chloroalkane.
- Molecular Weight : 92.57 g/mol (vs. 148.67 g/mol for 1-Chloro-6-methylheptane).
- Boiling Point : ~78°C (lower than this compound due to shorter chain).
- Solubility : Higher water solubility (logP ~1.9) compared to this compound (logP 3.53) .
- Reactivity : Primary chloride with minimal steric hindrance, making SN2 reactions highly favorable .
Longer-Chain and Straight-Chain Analogs
1-Chloroheptane (hypothetical comparison)
- Structure : Straight-chain seven-carbon analog.
- Boiling Point : Expected to exceed this compound due to reduced branching.
- logP : Likely higher than 1-Chlorobutane but comparable to this compound.
- Reactivity : Similar primary chloride reactivity but with increased van der Waals interactions due to chain length.
Branched Chloroalkanes
2-Chloro-2-methylpropane (tert-Butyl chloride, CAS 507-20-0)
- Structure : Highly branched tertiary chloride.
- Boiling Point : ~51°C (lower than this compound due to volatility from branching).
- Reactivity : Tertiary chloride favoring SN1 mechanisms over SN2, contrasting with the primary chloride in this compound .
Aromatic Chlorides
1-Chloro-6-(chloromethyl)naphthalene (CAS 18612-90-3)
- Structure : Naphthalene derivative with two chlorine substituents.
- Molecular Weight : 217.09 g/mol (higher due to aromaticity).
- Properties : Elevated boiling point and logP (aromatic rings enhance hydrophobicity). Reactivity involves electrophilic aromatic substitution rather than aliphatic nucleophilic pathways .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Reactivity Profile |
|---|---|---|---|---|---|
| This compound | C₈H₁₇Cl | 148.67 | ~160–170 (est.) | 3.53 | Primary chloride, SN2-prone |
| 1-Chlorobutane | C₄H₉Cl | 92.57 | ~78 | ~1.9 | Primary chloride, SN2-prone |
| 2-Chloro-2-methylpropane | C₄H₉Cl | 92.57 | ~51 | ~2.0 | Tertiary chloride, SN1-prone |
| 1-Chloro-6-(chloromethyl)naphthalene | C₁₁H₈Cl₂ | 217.09 | >250 (est.) | >4.5 | Aromatic substitution |
Notes: Estimated boiling points and logP values for comparison compounds are based on structural trends and general organic chemistry principles. Data for this compound sourced from NIST and Joback/Crippen calculations .
Key Research Findings
- Branching Effects : The methyl group at C6 in this compound reduces symmetry, lowering its melting point compared to straight-chain analogs .
- Thermodynamic Stability : The compound’s Gibbs free energy of formation (ΔfG° = -104.07 kJ/mol ) suggests moderate stability, typical of aliphatic chlorides .
- Synthetic Utility : As a primary chloride, it serves as an alkylating agent in organic synthesis, though its branched structure may necessitate polar aprotic solvents to enhance SN2 efficiency.
Biological Activity
1-Chloro-6-methylheptane is an organic compound classified as an alkyl halide, specifically a chlorinated hydrocarbon. Its structure consists of a chlorine atom attached to the first carbon of a heptane chain, with a methyl group on the sixth carbon. This compound has garnered interest in various fields, including organic synthesis, material science, and environmental studies. This article explores its biological activity, focusing on its chemical reactivity, potential applications, and relevant research findings.
This compound exhibits several chemical properties that influence its biological activity:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines. For example, reacting with sodium hydroxide yields 6-methylheptanol.
- Elimination Reactions : Under strong basic conditions, it can undergo elimination to form alkenes, such as 6-methyl-1-heptene when treated with potassium tert-butoxide.
- Oxidation : It can be oxidized to form alcohols or carboxylic acids under specific conditions .
The mechanism of action primarily involves the interaction of the chlorine atom with nucleophiles, leading to bond formation and the release of chloride ions. This electrophilic nature makes it a versatile intermediate in organic synthesis.
1. Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations that are essential in developing pharmaceuticals and other organic compounds.
2. Material Science
This compound is utilized in creating new materials, including polymers and surfactants. Its unique structure contributes to modifying material properties, making it valuable in industrial applications.
3. Environmental Impact
Research into the environmental behavior of this compound focuses on its persistence and potential for bioaccumulation. Studies indicate that chlorinated hydrocarbons can have detrimental effects on ecosystems due to their stability and resistance to degradation .
Case Study 1: Synthesis of Pharmaceutical Intermediates
A study demonstrated the use of this compound in synthesizing pharmaceutical intermediates. The compound's ability to undergo nucleophilic substitution facilitated the production of key active pharmaceutical ingredients (APIs), highlighting its importance in drug development .
Case Study 2: Environmental Toxicity Assessment
In a comprehensive air toxics study, researchers assessed the inhalation risks associated with exposure to various chlorinated compounds, including this compound. The findings indicated potential cancer and non-cancer risks from long-term exposure, emphasizing the need for regulatory measures concerning air quality .
Comparative Analysis
The biological activity and reactivity of this compound can be compared with similar compounds:
| Compound | Structure | Reactivity Characteristics |
|---|---|---|
| 1-Chloroheptane | C7H15Cl | Similar nucleophilic substitution reactions |
| 1-Bromo-6-methylheptane | C8H17Br | Higher reactivity due to bromine's larger size |
| 1-Chloro-2-methylheptane | C8H17Cl | Different steric hindrance affecting reactivity |
This table illustrates how slight structural variations can significantly influence chemical behavior and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
